Cas no 815631-56-2 (4-Fluoro-2-methylphenylboronic acid, pinacol ester)
4-Fluoro-2-methylphenylboronic acid, pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,3,2-Dioxaborolane,2-(4-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-
- 4-Fluoro-2-Methylphenylboronic Acid Pinacol Ester
- 2-(4-Fluoro-2-methylphenyl)4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-fluoro-2-methylphenylboronate pinacol ester
- BM293
- CS-0174793
- 2-(4-fluoro-2-methylphenyl)4,4,5,5-tetramethyl-1,3,2-dioxaborolane, AldrichCPR
- A840162
- SCHEMBL6311907
- 2-(4-Fluoro-2-methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- AKOS015960094
- AB22707
- MFCD05863911
- 2-(4-fluoro-2-methyl-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- HHWOQSZBVGPYMH-UHFFFAOYSA-N
- EN300-1425755
- AT16037
- 4-Fluoro-2-methylphenylboronic acid, pinacol ester, AldrichCPR
- 2-CARBOXYMETHYL-5-METHOXY-BENZOICACID
- 815631-56-2
- FS-3957
- 4-fluoro-2-methylphenylboronic acid, pinacol ester
- FT-0644880
- DTXSID00374617
- DB-016066
- 4-Fluoro-2-methylphenylboronic acid, pinacol ester
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- MDL: MFCD05863911
- Inchi: 1S/C13H18BFO2/c1-9-8-10(15)6-7-11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
- InChI Key: HHWOQSZBVGPYMH-UHFFFAOYSA-N
- SMILES: FC1C=CC(B2OC(C)(C)C(C)(C)O2)=C(C)C=1
Computed Properties
- Exact Mass: 236.13800
- Monoisotopic Mass: 236.138
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5A^2
Experimental Properties
- Density: 1.04
- Melting Point: 61-64°C
- Boiling Point: 300.7°C at 760 mmHg
- Flash Point: 135.7°C
- Refractive Index: 1.48
- PSA: 18.46000
- LogP: 2.43330
4-Fluoro-2-methylphenylboronic acid, pinacol ester Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
4-Fluoro-2-methylphenylboronic acid, pinacol ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Fluoro-2-methylphenylboronic acid, pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 021832-1g |
2-(4-Fluoro-2-methylphenyl)4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
815631-56-2 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 021832-5g |
2-(4-Fluoro-2-methylphenyl)4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
815631-56-2 | 95% | 5g |
£36.00 | 2022-03-01 | |
| Fluorochem | 021832-25g |
2-(4-Fluoro-2-methylphenyl)4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
815631-56-2 | 95% | 25g |
£93.00 | 2022-03-01 | |
| Fluorochem | 021832-100g |
2-(4-Fluoro-2-methylphenyl)4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
815631-56-2 | 95% | 100g |
£324.00 | 2022-03-01 | |
| Alichem | A019120724-500g |
2-(4-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
815631-56-2 | 95% | 500g |
$912.00 | 2023-09-01 | |
| TRC | F596533-100mg |
4-Fluoro-2-methylphenylboronic acid, pinacol ester |
815631-56-2 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F596533-250mg |
4-Fluoro-2-methylphenylboronic acid, pinacol ester |
815631-56-2 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | F596533-500mg |
4-Fluoro-2-methylphenylboronic acid, pinacol ester |
815631-56-2 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | F596533-1g |
4-Fluoro-2-methylphenylboronic acid, pinacol ester |
815631-56-2 | 1g |
$98.00 | 2023-05-18 | ||
| A2B Chem LLC | AH50370-100g |
4-Fluoro-2-methylphenylboronic acid, pinacol ester |
815631-56-2 | 98% | 100g |
$336.00 | 2024-04-19 |
4-Fluoro-2-methylphenylboronic acid, pinacol ester Suppliers
4-Fluoro-2-methylphenylboronic acid, pinacol ester Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 4-Fluoro-2-methylphenylboronic acid, pinacol ester
Introduction to 4-Fluoro-2-methylphenylboronic acid, pinacol ester (CAS No. 815631-56-2)
4-Fluoro-2-methylphenylboronic acid, pinacol ester, identified by the Chemical Abstracts Service Number (CAS No.) 815631-56-2, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This boronic acid derivative is particularly valued for its utility as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. The presence of both a fluorine substituent and a methyl group on the phenyl ring imparts unique electronic and steric properties, making it an attractive building block for the development of novel agrochemicals, pharmaceuticals, and advanced materials.
The pinacol ester form of this compound enhances its stability and solubility, facilitating its use in various chemical transformations. Boronic acids, in general, are renowned for their ability to participate in palladium-catalyzed cross-coupling reactions, which are pivotal in constructing complex molecular architectures. The 4-fluoro-2-methylphenylboronic acid pinacol ester (CAS No. 815631-56-2) is no exception and has been widely employed in the synthesis of biaryl compounds, which are prevalent in many bioactive molecules.
In recent years, the demand for fluorinated aromatic compounds has surged due to their enhanced metabolic stability and improved binding affinity in drug design. The fluorine atom in 4-fluoro-2-methylphenylboronic acid, pinacol ester (CAS No. 815631-56-2) plays a crucial role in modulating these properties. Researchers have leveraged this compound to develop new therapeutic agents targeting various diseases, including cancer and infectious disorders. For instance, studies have demonstrated its efficacy in generating fluorinated intermediates that serve as precursors to kinase inhibitors and antiviral drugs.
The pharmaceutical industry has been particularly keen on exploring the potential of 4-fluoro-2-methylphenylboronic acid, pinacol ester (CAS No. 815631-56-2) due to its versatility in medicinal chemistry applications. Its incorporation into drug candidates has led to compounds with improved pharmacokinetic profiles and reduced toxicity. Moreover, the pinacol ester moiety ensures that the boronic acid functionality remains intact under various reaction conditions, thereby enabling efficient synthetic routes.
Advances in computational chemistry have further highlighted the significance of 4-fluoro-2-methylphenylboronic acid, pinacol ester (CAS No. 815631-56-2) by predicting its reactivity and optimizing its use in cross-coupling reactions. These computational studies have not only accelerated the discovery process but also provided insights into the mechanistic aspects of boronic acid transformations. Such findings are crucial for designing more efficient synthetic strategies and developing new methodologies.
Materials scientists have also recognized the potential of this compound in creating advanced functional materials. The unique electronic properties conferred by the fluorine and methyl substituents make it an ideal candidate for applications in organic electronics and optoelectronics. For example, derivatives of 4-fluoro-2-methylphenylboronic acid, pinacol ester (CAS No. 815631-56-2) have been investigated as components in light-emitting diodes (LEDs) and photovoltaic cells due to their ability to enhance charge transport properties.
The synthesis of 4-fluoro-2-methylphenylboronic acid, pinacol ester (CAS No. 815631-56-2) involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent innovations in synthetic methodologies have improved the accessibility of this compound, making it more readily available for research applications. These advancements underscore the growing importance of boronic acid derivatives in modern chemistry.
In conclusion, 4-fluoro-2-methylphenylboronic acid, pinacol ester (CAS No. 815631-56-2) represents a versatile and valuable compound with far-reaching implications across multiple scientific disciplines. Its role as a key intermediate in pharmaceutical synthesis, coupled with its potential applications in materials science, highlights its significance as a chemical building block for future innovations.
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